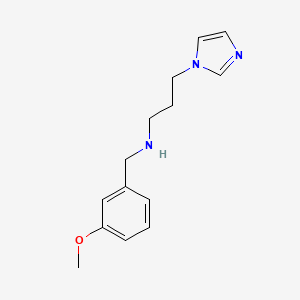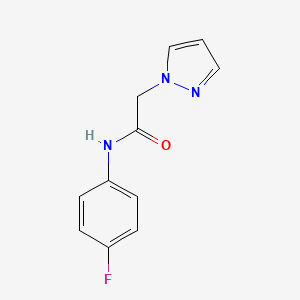
3-(1h-Imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1h-Imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine is a chemical compound that is commonly used in scientific research. This compound is also known as AGN 2979 and is used for various purposes, including studying the mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
The mechanism of action of 3-(1H-imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine involves its interaction with G protein-coupled receptors. Specifically, this compound is known to interact with the histamine H3 receptor, which is involved in the regulation of neurotransmitter release. By binding to this receptor, this compound can modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and depend on the specific receptor it interacts with. However, some general effects include the modulation of neurotransmitter release, the regulation of sleep-wake cycles, and the modulation of pain perception.
实验室实验的优点和局限性
One advantage of using 3-(1H-imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine in lab experiments is its specificity for certain receptors. This allows researchers to study the effects of this compound on specific physiological processes. However, one limitation is that this compound may not be suitable for all types of experiments, and researchers must carefully consider the specific applications before using it.
未来方向
There are many future directions for research involving 3-(1H-imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine. One direction is the study of its effects on specific neurological disorders such as Parkinson's disease and schizophrenia. Another direction is the development of new compounds based on the structure of this compound with improved specificity and efficacy. Additionally, researchers may explore the potential use of this compound in the development of new drugs for various medical conditions.
Conclusion
In conclusion, this compound is a chemical compound that is commonly used in scientific research. Its mechanism of action involves the modulation of neurotransmitter release, and it has various biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are many future directions for research involving its use.
合成方法
The synthesis of 3-(1h-Imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine involves a series of chemical reactions. The first step is the reaction of 3-methoxybenzylamine with 2-bromo-1-(1H-imidazol-1-yl)ethanone in the presence of a base such as potassium carbonate. This reaction produces this compound. The final step involves the reduction of the imine group to form the amine.
科学研究应用
3-(1H-imidazol-1-yl)-N-(3-methoxybenzyl)propan-1-amine is used in scientific research for various purposes. One of the main applications is the study of the mechanism of action. This compound is known to interact with G protein-coupled receptors, which are important in many physiological processes. By studying how this compound interacts with these receptors, researchers can gain a better understanding of how these receptors function.
属性
IUPAC Name |
3-imidazol-1-yl-N-[(3-methoxyphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-18-14-5-2-4-13(10-14)11-15-6-3-8-17-9-7-16-12-17/h2,4-5,7,9-10,12,15H,3,6,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPOMTFEIXLCLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cycloheptyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7460259.png)
![2-Methyl-1-[4-(5-nitropyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7460261.png)
![N-cyclohexyl-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7460269.png)

![1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole](/img/structure/B7460285.png)



![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide](/img/structure/B7460300.png)
![N-[3-(aminomethyl)phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7460318.png)

![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}amino)ethan-1-ol](/img/structure/B7460323.png)

